![molecular formula C11H16N2O3 B2620556 Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate CAS No. 2203403-87-4](/img/structure/B2620556.png)
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, also known as Boc-ON or Boc-ONH, is a chemical compound that has become increasingly popular in scientific research. This compound is a derivative of piperidine and is commonly used in the synthesis of peptides and other organic compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is not fully understood, but it is believed to act as a protecting group for amino acids during peptide synthesis. The tert-butyl group on the piperidine ring provides steric hindrance, which prevents unwanted reactions from occurring during the synthesis process.
Biochemical and Physiological Effects:
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate does not have any known biochemical or physiological effects on living organisms. It is used solely as a reagent in organic chemistry.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in lab experiments include its ease of use, high yield, and compatibility with a wide range of organic compounds. However, Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is not suitable for use in certain reactions, such as those involving nucleophiles, as it can react with these compounds and cause unwanted side reactions.
Future Directions
There are several future directions for the use of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in scientific research. One potential direction is the development of new protecting groups that are more efficient and have fewer limitations than Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate. Another direction is the use of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in the synthesis of more complex organic compounds, such as natural products and pharmaceuticals. Additionally, Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate could be used in the development of new materials with unique properties and applications.
Conclusion:
In conclusion, Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a widely used reagent in scientific research for the synthesis of peptides and other organic compounds. Its ease of use, high yield, and compatibility with a wide range of organic compounds make it a valuable tool for organic chemists. While there are limitations to its use, Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate remains an important compound in the field of organic chemistry and has many potential future applications.
Synthesis Methods
The synthesis of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate involves the reaction of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate with hydroxylamine hydrochloride in the presence of triethylamine. This reaction results in the formation of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylateH, which is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is widely used in scientific research as a reagent for the synthesis of peptides and other organic compounds. It is commonly used in the protection of amino acids during peptide synthesis, as it can be easily removed using mild acidic conditions. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is also used in the synthesis of β-amino acids and other complex organic compounds.
properties
IUPAC Name |
tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-12)6-9(13)14/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFLLVVHGRIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |
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